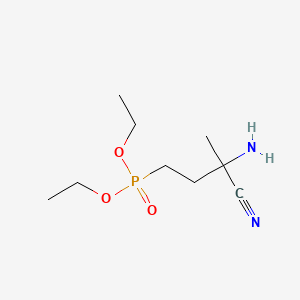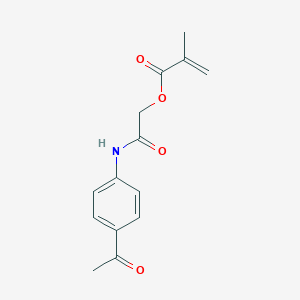
2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an acetylanilino group and a methylprop-2-enoate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate typically involves the esterification of 2-(4-acetylanilino)-2-oxoethanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetylanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylanilino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis, releasing the active components that exert their effects on biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminoanilino)-2-oxoethyl 2-methylprop-2-enoate: Similar structure but with an amino group instead of an acetyl group.
2-(4-Methoxyanilino)-2-oxoethyl 2-methylprop-2-enoate: Contains a methoxy group instead of an acetyl group.
2-(4-Chloroanilino)-2-oxoethyl 2-methylprop-2-enoate: Contains a chloro group instead of an acetyl group.
Uniqueness
2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate is unique due to the presence of the acetylanilino group, which imparts specific chemical and biological properties. This compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
743354-46-3 |
|---|---|
Formule moléculaire |
C14H15NO4 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
[2-(4-acetylanilino)-2-oxoethyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H15NO4/c1-9(2)14(18)19-8-13(17)15-12-6-4-11(5-7-12)10(3)16/h4-7H,1,8H2,2-3H3,(H,15,17) |
Clé InChI |
YGVJQGLVPIISOW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(=O)NC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
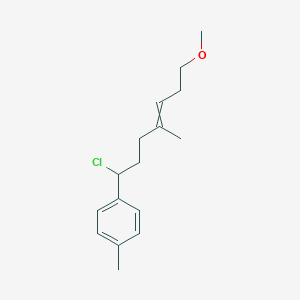
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
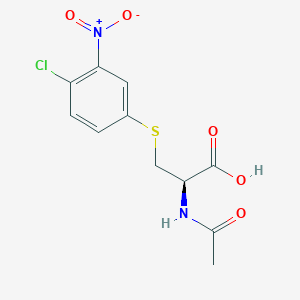
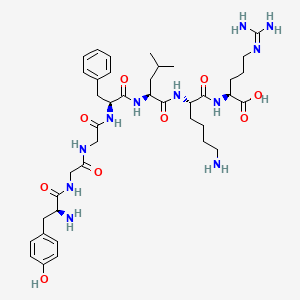
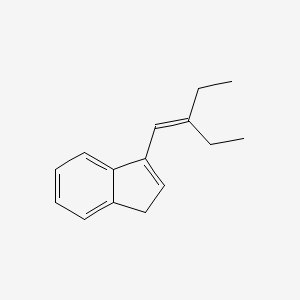
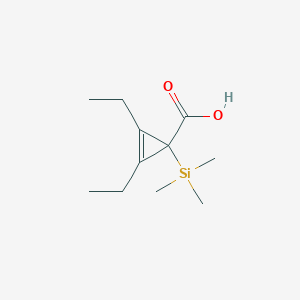
![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
![2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12528774.png)

![1-[(2-Ethoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B12528791.png)

